molecular formula C17H16ClN5O B2916605 5-amino-1-(2-chlorobenzyl)-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 899981-44-3

5-amino-1-(2-chlorobenzyl)-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2916605
M. Wt: 341.8
InChI Key: RAGCABAPYURIHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.



Synthesis Analysis

This involves detailing the methods and reagents used in the synthesis of the compound. It may also include the yield and purity of the final product.



Molecular Structure Analysis

This involves the use of spectroscopic methods (like NMR, IR, Mass spectrometry) to determine the structure of the compound.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, the conditions under which these reactions occur, and the products of these reactions.



Physical And Chemical Properties Analysis

This involves studying the compound’s physical properties (like melting point, boiling point, solubility) and chemical properties (like acidity, basicity, reactivity).


Scientific Research Applications

Synthesis and Antimicrobial Activities

Compounds like 5-amino-1-(2-chlorobenzyl)-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide have been synthesized and evaluated for their antimicrobial activities. Some derivatives of this compound class were found to possess good or moderate activities against test microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Use in Triazole-Based Scaffolds

The 5-amino-1,2,3-triazole-4-carboxylic acid is considered suitable for preparing collections of peptidomimetics or biologically active compounds based on the triazole scaffold. A protocol based on ruthenium-catalyzed cycloaddition of N-Boc ynamides with azides has been developed to give a protected version of this triazole amino acid (Ferrini, Chandanshive, Lena, Comes Franchini, Giannini, Tafi, & Taddei, 2015).

Role in Inhibiting Eosinophilia

A series of 3-substituted 5-amino-1-[(methylamino)(thiocarbonyl)]-1H-1,2,4-triazole derivatives have been synthesized and evaluated as potential antiasthmatic agents. One such compound, identified as 5-amino-3-(4-chlorophenyl)-1-[(methylamino)(thiocarbonyl)]-1H-triazole, showed complete inhibition of hypersensitivity induced by ascaris inhalation, suggesting its potential for treating chronic asthma (Naito, Akahoshi, Takeda, Okada, Kajii, Nishimura, Sugiura, Fukaya, & Kagitani, 1996).

Antiviral Applications

Compounds with a triazole structure have shown significant antiviral activities. For instance, certain benzamide-based 5-aminopyrazoles and their derivatives demonstrated notable anti-influenza A virus (H5N1) activity in vitro studies (Hebishy, Salama, & Elgemeie, 2020).

Safety And Hazards

This involves detailing the safety measures that need to be taken while handling the compound, its toxicity, and environmental impact.


Future Directions

This involves discussing potential future research directions, applications, or improvements to the compound or its synthesis.


Please consult with a professional chemist or a trusted source for accurate information. It’s always important to handle chemicals safely and responsibly.


properties

IUPAC Name

5-amino-1-[(2-chlorophenyl)methyl]-N-(3-methylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN5O/c1-11-5-4-7-13(9-11)20-17(24)15-16(19)23(22-21-15)10-12-6-2-3-8-14(12)18/h2-9H,10,19H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAGCABAPYURIHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=C(N(N=N2)CC3=CC=CC=C3Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-1-(2-chlorobenzyl)-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.